molecular formula C3F8O2S B3040027 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride CAS No. 14856-91-8

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride

Cat. No. B3040027
CAS RN: 14856-91-8
M. Wt: 252.09 g/mol
InChI Key: YYBMGVRXEFBHTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride is complex. Its chemical formula is CF3-CHF-CF3, or C3HF7 . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

Halogenated aliphatic compounds, such as 1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride, are moderately or very reactive. Reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .


Physical And Chemical Properties Analysis

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride is a colorless, odorless gaseous halocarbon. It has a boiling point of -16.4 °C, making it a gas at room temperature. It is slightly soluble in water (260 mg/L) .

Scientific Research Applications

Synthesis and Chemical Applications

  • Sulfonamide Synthesis : A study by Mukherjee et al. (2018) explored the use of calcium triflimide as a Lewis acid to activate sulfonyl fluorides for nucleophilic addition with amines, leading to the synthesis of diverse sulfonamides (Mukherjee et al., 2018).
  • Chromatography/Mass Spectrometry Method Development : Sun et al. (2011) developed a method for determining perfluorooctane sulfonyl fluoride (PFOSF) in environmental samples using liquid chromatography/mass spectrometry (LC/MS), highlighting its environmental analysis applications (Sun et al., 2011).
  • Electrochemical Oxidative Coupling : Cao et al. (2020) described an electrochemical approach for synthesizing sulfonyl fluorides through oxidative coupling of thiols and potassium fluoride, offering a rapid and efficient method for sulfonyl fluoride synthesis (Cao et al., 2020).

Environmental and Material Science Applications

  • Environmental Biodegradation Studies : Peschka et al. (2008) conducted biodegradation tests on a newly synthesized fluorinated surfactant, demonstrating its complete biotransformation and implications for environmental fate analysis (Peschka et al., 2008).
  • Global Production and Environmental Inventory : Paul et al. (2009) estimated the global production and environmental release of perfluorooctane sulfonyl fluoride (POSF), providing critical data on its environmental impact (Paul et al., 2009).
  • Application in Perfluorinated Resins : Ma Xiang-rong (2013) discussed the performance, manufacturing, and applications of perfluorinated sulfonyl fluoride resin, emphasizing its role in reducing environmental pollution and cost (Ma Xiang-rong, 2013).

Analytical and Sensing Applications

  • Fluorescence Turn-On Sensing : Hirai and Gabbaï (2014) synthesized Lewis acidic organostiboranes for sensing fluoride in drinking water, highlighting the compound's utility in environmental monitoring (Hirai & Gabbaï, 2014).

Safety and Hazards

This compound may cause dizziness or asphyxiation without warning. Vapors from the liquefied gas are initially heavier than air and spread along the ground. Contact with the gas or liquefied gas may cause burns, severe injury, and/or frostbite . Fire may produce irritating, corrosive, and/or toxic gases .

Mechanism of Action

Action Environment

The action of HFPS can be influenced by environmental factors. For instance, at high temperatures, 1,1,1,2,3,3,3-Heptafluoropropane (a related compound) will decompose and produce hydrogen fluoride . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide . These factors should be considered when using HFPS in various applications.

properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBMGVRXEFBHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride
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Reactant of Route 4
1,1,1,2,3,3,3-Heptafluoropropane-2-sulfonyl fluoride

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